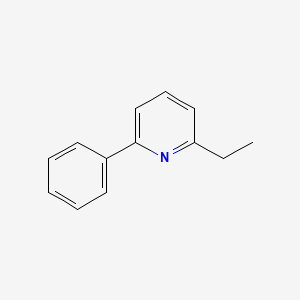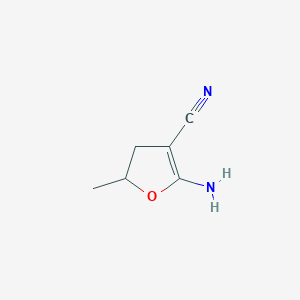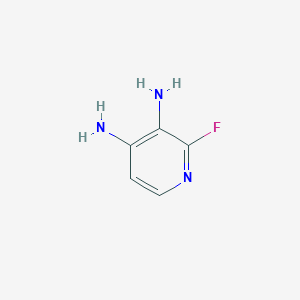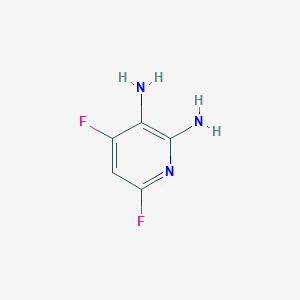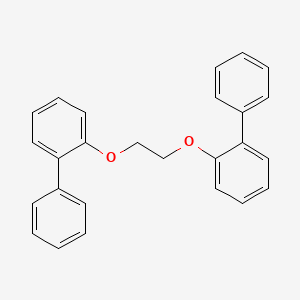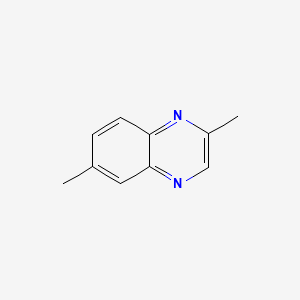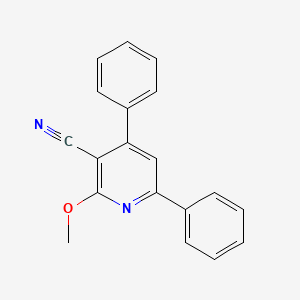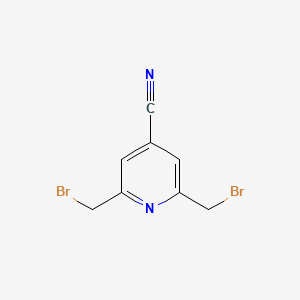
2,6-Bis(bromomethyl)-4-cyanopyridine
Vue d'ensemble
Description
2,6-Bis(bromomethyl)pyridine is a chemical compound with the molecular formula C7H7Br2N and a molecular weight of 264.95 . It appears as a white to almost white powder or crystalline substance .
Synthesis Analysis
While specific synthesis methods for 2,6-Bis(bromomethyl)-4-cyanopyridine are not available, 2,6-Bis(bromomethyl)pyridine has been used in the synthesis of various compounds. For instance, it has been used in the preparation of a new pyridine-pyrazole derivative, a large macrocyclic ligand, and small-ring, potentially tridentate Se(2)N(pyridyl)-donor macrocycles .Molecular Structure Analysis
The molecular structure of 2,6-Bis(bromomethyl)pyridine consists of a pyridine ring with bromomethyl groups attached at the 2 and 6 positions .Physical And Chemical Properties Analysis
2,6-Bis(bromomethyl)pyridine is a solid at 20°C and should be stored under inert gas . It has a melting point of 85-89°C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Derivatives : 2,6-Bis(bromomethyl)-4-cyanopyridine is utilized in the synthesis of various derivatives. For instance, by reacting with the alkaloid cytosine, a derivative with demonstrated spatial structure was synthesized, as confirmed by 1H NMR spectroscopy and X-ray structural analysis (Kulakov & Turdybekov, 2010).
Chiral Bipyridine Derivatives : This compound is also used in the formation of C2 symmetric chiral bipyridine derivatives. These derivatives have shown potential as catalysts in asymmetric reduction, delivering high enantiomeric excesses (Ward, Branciard, Dignan, & Pritchard, 2002).
Photophysical and Polymerization Applications
Time-Resolved Fluorescence Immunoassay : A bifunctional chelate intermediate for time-resolved fluorescence immunoassay was created from a related compound, showing the versatility of this chemical class in biochemical applications (He Wen-long, 2008).
Living Polymerization Initiators : Certain derivatives of this compound have been used as initiators in living polymerization methods, such as polymerization of 2-oxazolines and L-lactides, producing polymers with controlled molecular weights (Heller & Schubert, 2002).
Supramolecular Chemistry and Metal Binding
Supramolecular Initiators : This class of compounds has seen application in supramolecular chemistry, especially as initiators for living polymerization methods, demonstrating controlled molecular weights and narrow molecular weight distributions in polymers (Heller & Schubert, 2002).
Metal Binding Properties : It has been used to create ligands for metal-binding, with applications ranging from forming hemi-cage complexes with various cations to creating dinuclear complexes with interesting physical and chemical properties (Ziessel & Lehn, 1990).
Safety and Hazards
Propriétés
IUPAC Name |
2,6-bis(bromomethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2/c9-3-7-1-6(5-11)2-8(4-10)12-7/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREANIHWLPYPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CBr)CBr)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447808 | |
| Record name | 2,6-Bis(bromomethyl)-4-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(bromomethyl)-4-cyanopyridine | |
CAS RN |
611233-77-3 | |
| Record name | 2,6-Bis(bromomethyl)-4-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







